3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Description
3-(2-Ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a benzo[d]thiazole derivative characterized by:
- A 3-(2-ethoxyethyl) substituent, which enhances solubility and steric bulk.
- A 4-methylbenzenesulfonate (tosylate) counterion, improving crystallinity and solubility in polar solvents.
Safety guidelines emphasize storage in dry, ventilated environments at low temperatures, avoiding heat and moisture .
Properties
IUPAC Name |
3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2OS.C7H8O3S/c1-2-15-6-5-14-9-4-3-8(12)7-10(9)16-11(14)13;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,7,13H,2,5-6H2,1H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKGNBGSUUAQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Synthesis via Multi-step Pathways
One of the most common synthetic approaches involves initial formation of the benzothiazole core, followed by functionalization to introduce the ethoxyethyl and fluorobenzo[d]thiazole moieties:
Formation of the Benzothiazole Core:
The synthesis begins with the reaction of 2-aminothiophenol with suitable acyl chlorides or bromides, such as ethyl bromoacetate, under basic conditions to generate intermediates like 2-ethylthio-3-ethoxybenzo[d]thiazole. This step typically employs bases such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~80-120°C).Introduction of Fluorine Substituents:
The fluorine atom at the 6-position of the benzothiazole ring can be introduced via nucleophilic aromatic substitution or through fluorination of pre-formed intermediates. For example, starting with 2-chloro-6-fluorobenzo[d]thiazole, subsequent reactions with amines or other nucleophiles facilitate further functionalization.Formation of the Imine Linkage:
The imine moiety at the 2-position is achieved via condensation reactions between the benzothiazole amine derivative and suitable aldehydes or ketones, such as 2-ethoxyethyl aldehyde. This step often involves refluxing in ethanol or other polar solvents with acid catalysts like acetic acid to promote imine formation.Sulfonation to Attach the Methylbenzenesulfonate:
The sulfonate group can be introduced through sulfonyl chloride derivatives, reacting with the imine or amino groups under basic conditions (e.g., pyridine or triethylamine) at room temperature or mild heating. This step yields the final sulfonate salt, enhancing solubility and stability.
Specific Reaction Conditions and Reagents
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Benzothiazole core formation | 2-aminothiophenol + ethyl bromoacetate | DMF | 80-120°C | 4-6 hours | Base: K2CO3 |
| Fluorination | 2-chloro-6-fluorobenzo[d]thiazole | - | Room temp to 50°C | 2-4 hours | Nucleophilic substitution |
| Imine formation | Benzothiazole amine + aldehyde | Ethanol | Reflux | 4-8 hours | Acid catalysis |
| Sulfonation | Methylbenzenesulfonyl chloride | Pyridine | Room temp | 2-4 hours | Stirring |
Industrial Production Methods
In large-scale manufacturing, the synthesis is optimized for higher yield, purity, and safety:
Continuous Flow Reactors:
These enable precise control over reaction parameters, reducing impurities and increasing throughput.Catalyst Use:
Catalysts such as palladium or copper may be employed to facilitate specific steps like fluorination or sulfonation, improving efficiency.Purification Techniques:
Recrystallization, chromatography, and filtration are used extensively to isolate high-purity products. Solvent systems are optimized for scalability, often involving environmentally benign solvents.Automation and Monitoring:
Real-time monitoring of reaction progress via TLC, HPLC, or in-line spectroscopic methods ensures consistent product quality.
Data Tables Summarizing Preparation Methods
| Method Type | Key Reagents | Solvent | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Multi-step Laboratory | 2-aminothiophenol, ethyl bromoacetate, fluorinating agents, sulfonyl chlorides | DMF, ethanol, pyridine | 80-120°C, reflux | 60-85% | Standard organic synthesis |
| Industrial Large-scale | Same as above with process intensification | Continuous flow systems | Optimized temperature and pressure | >90% | High purity, scalable |
Notes and Considerations
Reaction Optimization:
Fine-tuning reaction parameters such as temperature, solvent polarity, and reagent equivalents can significantly influence yield and purity.Safety Measures:
Handling of halogenated intermediates and sulfonyl chlorides requires appropriate safety protocols due to their corrosive and toxic nature.Environmental Impact: Use of greener solvents and catalytic processes is encouraged to minimize environmental footprint.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine exhibit significant anticancer properties. The structural characteristics of this compound suggest it could act by inhibiting specific cancer cell pathways.
Case Study:
A study on related benzo[d]thiazole derivatives demonstrated their effectiveness against various cancer cell lines, indicating that modifications in the structure can enhance cytotoxicity and selectivity towards cancerous cells.
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Similar compounds have shown efficacy against bacterial and fungal strains, suggesting that this derivative could be explored for developing new antimicrobial agents.
Case Study:
A series of benzothiazole derivatives were tested for antimicrobial activity, revealing that modifications at the 6-position significantly increased potency against certain pathogens .
Enzyme Inhibition
The potential of this compound as an enzyme inhibitor is noteworthy. Benzothiazole derivatives have been studied for their ability to inhibit various enzymes involved in disease pathways, including kinases and phosphodiesterases.
Case Study:
Research has highlighted the inhibitory effects of benzothiazole compounds on c-abl kinase, which is implicated in certain cancers. This suggests that 3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine could be a candidate for further studies in enzyme inhibition .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the benzothiazole ring can lead to significant changes in biological activity.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
6-Bromo: Offers a handle for further functionalization but increases environmental toxicity . Oxadiazole Derivatives: Exhibit confirmed antifungal activity, suggesting the benzothiazole scaffold’s relevance in agrochemical design .
Counterion Role :
- The 4-methylbenzenesulfonate counterion (common in analogs) improves solubility and crystallization, critical for formulation and bioavailability .
Safety and Handling :
- All analogs with tosylate counterions require stringent storage conditions (dry, -20°C), indicating sensitivity to moisture and heat .
- Brominated analogs pose higher environmental risks (e.g., aquatic toxicity) compared to fluorinated or methylated versions .
Synthetic Pathways :
- While the target compound’s synthesis is undocumented, analogs like oxadiazole derivatives are synthesized via cyclization reactions in POCl₃, suggesting possible shared intermediates .
Research Implications and Gaps
- Bioactivity : The target compound’s fluoro substituent may enhance antifungal or antibacterial activity compared to methyl or bromo groups, but empirical data are lacking.
- Structure-Activity Relationships (SAR) : Systematic studies comparing electron-withdrawing (fluoro, sulfonyl) and electron-donating (methyl, ethoxy) groups are needed.
- Environmental Impact : Brominated derivatives require further ecotoxicological evaluation .
Biological Activity
The compound 3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a novel synthetic derivative of benzothiazole, which has garnered attention for its potential biological activities. Benzothiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzothiazole core substituted with an ethoxyethyl group and a fluorine atom, which enhances its electronic properties. The sulfonate group may contribute to its solubility and bioavailability.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds structurally related to 3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine can inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (lung carcinoma), H1299 (non-small cell lung cancer).
- Mechanism of Action : Compounds similar to this derivative have been reported to induce apoptosis and cell cycle arrest at concentrations as low as 1 μM, suggesting a potent anticancer effect .
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. Preliminary findings suggest that the compound may inhibit bacterial growth:
- Tested Strains : Various Gram-positive and Gram-negative bacteria.
- Results : Compounds with similar structural motifs have shown minimum inhibitory concentrations (MIC) in the range of 50 μg/mL against tested organisms, indicating potential as antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiazole derivatives has been documented in several studies:
- Cytokine Inhibition : Compounds have been shown to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.
- Application : These findings suggest that the compound could be beneficial in treating inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of This compound involves several steps that optimize yield and purity. The structure-activity relationship indicates that modifications to the benzothiazole nucleus can significantly enhance biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Fluorobenzo[d]thiazole | Contains fluorine and thiazole structure | Antimicrobial |
| Ethoxyethyl benzoate | Ethoxyethyl side chain | Anticancer |
| Dihydro-1,4-dioxine derivatives | Dioxine ring system | Enzyme inhibition |
This table highlights the importance of specific functional groups in determining the biological efficacy of related compounds .
Case Studies
- Study on Anticancer Activity : A recent study synthesized a series of benzothiazole derivatives and evaluated their anticancer properties against multiple cancer cell lines. The lead compound demonstrated significant cytotoxicity at low concentrations, promoting further investigation into its mechanism .
- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of various benzothiazole derivatives, revealing promising results against common pathogens. The findings support the potential use of these compounds in developing new antimicrobial therapies .
Q & A
Q. What are the key synthetic routes for 3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the benzo[d]thiazole core via a two-component reaction between diazonium salts and N-acyl-N'-aryl thioureas, using sodium tert-butoxide as a base (yield: ~50–60%) .
- Step 2 : Introduction of the 2-ethoxyethyl group via nucleophilic substitution or alkylation under reflux conditions (e.g., ethanol/H₂O/AcOH at 80°C for 4–6 hours) .
- Step 3 : Sulfonation with 4-methylbenzenesulfonic acid in anhydrous dichloromethane, followed by crystallization for purification .
- Critical Factors : Temperature control during reflux (40–80°C), stoichiometric ratios of reagents, and solvent polarity (THF or DMF for intermediates) significantly impact yield .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they target?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., C-F stretch at ~1,100 cm⁻¹, sulfonate S=O at ~1,350 cm⁻¹) .
- ¹H/¹³C-NMR : Assigns protons and carbons in the thiazole ring (δ 6.8–7.5 ppm for aromatic H), ethoxyethyl sidechain (δ 1.2–1.4 ppm for CH₃), and sulfonate group (δ 2.4 ppm for methyl) .
- Elemental Analysis : Validates molecular formula (e.g., C₁₉H₂₀FN₃O₃S₂) with <0.3% deviation .
Advanced Research Questions
Q. How do solvent and substituent effects influence the electronic structure and reactivity of this compound?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the thiazole imine moiety via hydrogen bonding, enhancing electrophilicity at the sulfur atom .
- Substituent Effects : Electron-withdrawing groups (e.g., -F at position 6) increase ring electron deficiency, accelerating nucleophilic attacks. Computational methods like NBO analysis and NICS (Nucleus-Independent Chemical Shifts) quantify delocalization energies (e.g., 15–20 kcal/mol for π→π* transitions) .
- Experimental Validation : Compare reaction kinetics in varying solvents (e.g., THF vs. DMF) using UV-Vis spectroscopy to track intermediate formation .
Q. What strategies resolve contradictions in reported biological activities of similar benzo[d]thiazole derivatives?
- Methodological Answer :
- Cross-Study Validation : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (pH 7.4, 37°C) to isolate compound-specific effects .
- Mechanistic Studies : Use fluorescence quenching or SPR (Surface Plasmon Resonance) to confirm binding affinity discrepancies (e.g., conflicting reports on kinase inhibition) .
- Control Experiments : Test metabolites or degradation products (e.g., via HPLC-MS) to rule out impurities influencing activity .
Q. How can synthesis be optimized to improve yield and purity of the sulfonate derivative?
- Methodological Answer :
- Reaction Optimization : Use flow chemistry for sulfonation (residence time: 10–15 minutes, 50°C) to reduce side-product formation .
- Purification : Sequential crystallization (ethanol/water, 1:3 v/v) followed by silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity .
- Analytical Monitoring : In-line FT-IR tracks sulfonate ester formation in real time, minimizing over-reaction .
Comparative Analysis & Unique Features
Q. How does the 4-methylbenzenesulfonate group enhance stability compared to analogs?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) comparing sulfonate vs. non-sulfonated analogs. HPLC analysis shows sulfonate derivatives retain >90% integrity vs. <70% for methyl ester analogs .
- Mechanistic Insight : The sulfonate group’s strong electron-withdrawing effect reduces nucleophilic attack on the thiazole ring, confirmed via DFT calculations (ΔG‡ increase by 8–10 kcal/mol) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
